molecular formula C23H22N2O4 B12604147 3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-43-4

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12604147
CAS No.: 648922-43-4
M. Wt: 390.4 g/mol
InChI Key: BFAMONLHCZVTBJ-UHFFFAOYSA-N
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Description

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a synthetic salicylanilide derivative designed for advanced pharmaceutical and microbiological research. This compound is of significant interest in the development of novel anti-infective and anti-inflammatory agents. Its molecular structure integrates key pharmacophores, including a salicylamide backbone and a phenethyloxy phenyl moiety, which are known to contribute to biological activity. Research on closely related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated potent activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported in the range of 2.5–5.0 mg/mL . Furthermore, such compounds have exhibited exceptional in vitro anti-inflammatory activity through the inhibition of protease enzymes like trypsin, showing IC50 values significantly lower than those of conventional anti-inflammatory drugs like acetylsalicylic acid . The presence of the acetamido group suggests potential for enhanced pharmacokinetic properties or interaction with additional biological targets. This reagent is presented as a high-purity chemical tool for researchers investigating new therapeutic strategies against antibiotic-resistant infections and inflammatory conditions. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

648922-43-4

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C23H22N2O4/c1-16(26)24-21-12-6-11-20(22(21)27)23(28)25-18-9-5-10-19(15-18)29-14-13-17-7-3-2-4-8-17/h2-12,15,27H,13-14H2,1H3,(H,24,26)(H,25,28)

InChI Key

BFAMONLHCZVTBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Ortho-Acetaminophenol

In this initial step, ortho-aminophenol is reacted with acetic anhydride under controlled conditions. The reaction is typically performed in an ice bath to manage exothermicity, allowing for the selective acetylation of the amino group while preserving the hydroxyl functionality.

Reaction Conditions:

Step 2: Formation of N-(2-Methoxyphenyl) Acetamide

The product from Step 1 is then treated with a phase transfer catalyst and dimethyl carbonate under reflux conditions to introduce a methoxy group.

Reaction Conditions:

Step 3: Bromination

The next step involves bromination of the methoxy derivative using N-bromosuccinimide (NBS) under nitrogen protection.

Reaction Conditions:

Step 4: Introduction of Acetyl Group

The brominated product is then reacted with chloroacetic acid in the presence of aluminum chloride to introduce an acetyl group.

Reaction Conditions:

  • Reagents: N-(bromo-2-methoxyphenyl) acetamide, chloroacetic acid, aluminum chloride
  • Temperature: Room temperature or elevated conditions
  • Yield: Approximately 78.8%

Step 5: Final Reduction

The final step involves a reduction process using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired target compound.

Reaction Conditions:

Step Reaction Key Reagents Conditions Yield
1 Acetylation Ortho-Aminophenol, Acetic Anhydride Ice bath ~41.7%
2 Methoxylation Ortho-acetaminophenol, Dimethyl Carbonate Reflux (95-110°C) -
3 Bromination N-(2-methoxyphenyl) acetamide, NBS Ice bath -
4 Acetylation N-(bromo-2-methoxyphenyl) acetamide, Chloroacetic Acid, AlCl₃ Room temp or elevated ~78.8%
5 Reduction N-(bromo-2-hydroxy phenyl) acetamide, Pd/C, Triethylamine 50-75°C ~85%

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce functional groups like halogens or alkyl chains .

Scientific Research Applications

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name / ID Core Substituents (Benzamide) N-Phenyl Substituents Key Functional Groups Biological Activity
Target Compound 2-hydroxy, 3-acetamido 3-(2-phenylethoxy)phenyl Acetamido, phenylethoxy Antimicrobial, anticancer (inferred)
W1 () 3-acetamido 2,4-dinitrophenyl Benzimidazole-thio, dinitrophenyl Antimicrobial, anticancer
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methyl 2-hydroxy-1,1-dimethylethyl Methyl, hydroxy-dimethylethyl Metal-catalyzed C–H functionalization
3-acetoxy-2-methyl-N-(phenyl)benzamide () 3-acetoxy, 2-methyl Phenyl Acetoxy, methyl Not specified (structural study)
Compound g () 3-acetamido, 5-amino, 3-hydroxy Diphenylhexan backbone Acetamido, amino, hydroxy Pharmacokinetic optimization
19b () 3-acetamido, 4-amino Diethylamino, ethoxyphenyl Ethoxyphenyl, tetrahydroacridin Cholinesterase inhibition

Key Observations :

  • Acetamido vs. Acetoxy : The acetamido group in the target compound and W1 offers hydrolytic stability compared to the acetoxy group in , which is prone to esterase-mediated cleavage .
  • Phenylethoxy vs.

Biological Activity

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a synthetic compound with a complex structure that includes an acetamido group, a hydroxyl group, and a phenylethoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific molecular targets.

Chemical Structure and Properties

The molecular formula of 3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is C23H22N2O4, and it has a molecular weight of approximately 390.43 g/mol. The compound's unique arrangement of functional groups may facilitate interactions with various biological targets, making it a subject of interest for further research.

Property Value
Molecular FormulaC23H22N2O4
Molecular Weight390.43 g/mol
CAS Number30456-32-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Research indicates that compounds with similar structures can modulate the activity of the P2X7 receptor, which plays a critical role in inflammatory responses and pain signaling. This suggests that 3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide may exhibit anti-inflammatory properties or analgesic effects through similar mechanisms .

Biological Assays and Findings

Recent studies have evaluated the inhibitory activity of related compounds against Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. PARP-1 inhibitors are significant for their role in DNA repair mechanisms, and several derivatives have shown promising results in preclinical trials. For instance, a series of acetamido-benzamides were synthesized, revealing IC50 values ranging from 0.23 to 5.78 µmol/L against PARP-1 . Although specific data on 3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is limited, its structural similarities suggest potential efficacy.

Case Studies

  • PARP Inhibition : In a study focusing on PARP inhibitors, several compounds demonstrated significant inhibitory effects on cancer cell lines. The binding affinity and structural docking simulations indicated that modifications in the acetamido group could enhance biological activity .
  • Inflammatory Response Modulation : Compounds structurally akin to 3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide have been tested for their ability to modulate inflammatory pathways. These studies highlight the potential for this compound to act as an anti-inflammatory agent by inhibiting specific receptors involved in pain signaling.

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